molecular formula C12H10N2O3S B11533819 5-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11533819
M. Wt: 262.29 g/mol
InChI Key: MPKSTSCLNNZZJI-NSCUHMNNSA-N
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Description

5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is an organic compound characterized by its unique structure, which includes a furan ring and a diazinane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 5-methylfurfural with appropriate reagents under controlled conditions. One common method includes the use of sulfur-containing reagents to introduce the sulfanyl group, followed by cyclization to form the diazinane-dione structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents can be introduced to the furan ring or the diazinane-dione moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design.

Industry

In industry, 5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: Shares the furan ring structure but lacks the diazinane-dione moiety.

    5-Methylfurfural: A precursor in the synthesis of the target compound, with similar furan-based structure.

    2,5-Dimethylfuran: Another furan derivative with different substituents.

Uniqueness

5-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a furan ring and a diazinane-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-[(E)-3-(5-methylfuran-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H10N2O3S/c1-7-5-6-8(17-7)3-2-4-9-10(15)13-12(18)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,18)/b3-2+

InChI Key

MPKSTSCLNNZZJI-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C=C2C(=O)NC(=S)NC2=O

Canonical SMILES

CC1=CC=C(O1)C=CC=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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